molecular formula C19H17ClFN3OS B2562208 N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 897457-27-1

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-fluorophenyl)acetamide

Cat. No. B2562208
M. Wt: 389.87
InChI Key: WCIKWXAPYLRIQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H17ClFN3OS and its molecular weight is 389.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Evaluation : Compounds with structural features similar to the one have been synthesized and evaluated for their potential as antipsychotic agents, demonstrating activities in behavioral animal tests without interacting with dopamine receptors, a common mechanism for many antipsychotics (Wise et al., 1987). These studies highlight the importance of specific functional groups and their placement on the molecule for biological activity.

Antitumor and Antimicrobial Activities : Another related area of research involves the synthesis of derivatives for antitumor and antimicrobial activities. For example, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have shown considerable anticancer activity against certain cancer cell lines (Yurttaş et al., 2015). Moreover, 4-Oxo-thiazolidine derivatives have been synthesized and evaluated for their antimicrobial properties (Patel et al., 2009).

Coordination Complexes and Antioxidant Activity : Research on pyrazole-acetamide derivatives, such as the synthesis and characterization of Co(II) and Cu(II) coordination complexes, has revealed insights into the role of hydrogen bonding in self-assembly processes and their significant antioxidant activities (Chkirate et al., 2019).

Metabolic Stability and Anticancer Screening : The investigation of various heterocycles to improve metabolic stability in the context of dual inhibitors for PI3K/mTOR has been a notable area of study. This research aims at enhancing the pharmacokinetic properties of potential therapeutic agents (Stec et al., 2011). Furthermore, the synthesis and anticancer screening of new imidazothiadiazole analogs highlight the ongoing efforts to discover novel anticancer compounds with improved efficacy and selectivity (Abu-Melha, 2021).

properties

IUPAC Name

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3OS/c20-15-5-3-14(4-6-15)17-12-23-19(24-17)26-10-9-22-18(25)11-13-1-7-16(21)8-2-13/h1-8,12H,9-11H2,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCIKWXAPYLRIQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-fluorophenyl)acetamide

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